molecular formula C20H18ClN3O3S B2926800 4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450339-46-5

4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2926800
CAS No.: 450339-46-5
M. Wt: 415.89
InChI Key: MDRUPMOSAYAMAW-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic benzamide derivative intended for non-human research applications. This compound is part of a class of molecules featuring a dihydrothienopyrazole core, which is of significant interest in medicinal chemistry and drug discovery. Compounds within this structural family have been investigated as potent inhibitors of biological targets such as the P2X7 receptor . The P2X7 receptor is a key mediator in the release of pro-inflammatory cytokines like interleukin-1 (IL-1), making its inhibitors potential candidates for research into inflammatory and autoimmune diseases, rheumatoid arthritis, osteoarthritis, asthma, and chronic obstructive pulmonary disease (COPD) . The specific "5,5-dioxido" moiety in the thieno[3,4-c]pyrazol structure classifies it as a sulfone derivative, a functional group known to influence the pharmacokinetic and binding properties of drug-like molecules. Researchers can utilize this compound as a chemical standard or as a building block in the synthesis of more complex molecules for exploratory biology and hit-to-lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-3-8-18(13(2)9-12)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRUPMOSAYAMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H13ClN3O3SC_{18}H_{13}ClN_3O_3S and a molecular weight of 422.3 g/mol. It features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H13ClN3O3SC_{18}H_{13}ClN_3O_3S
Molecular Weight422.3 g/mol
IUPAC Name4-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide
InChI KeyHGRVEWHBAMTZIZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps beginning with the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. Subsequent introduction of the chlorophenyl and benzamide groups is achieved under controlled conditions using various catalysts and solvents to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific pathways involved include the modulation of p53 signaling and the inhibition of oncogenic transcription factors .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors that are crucial for cellular processes such as proliferation and apoptosis. The exact mechanisms are still being elucidated but involve complex biochemical interactions leading to altered cellular functions .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics .
  • Cancer Cell Line Studies : Research conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound shares structural similarities with derivatives in the evidence, differing primarily in substituents and functional groups:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Thieno[3,4-c]pyrazole 2-(2,4-Dimethylphenyl), 5,5-dioxido, 4-chlorobenzamide C₂₁H₁₈ClN₃O₃S 427.90 g/mol†
3a () Pyrazole 1-Phenyl, 4-cyano, 5-chloro, 3-methyl, 1-phenylcarboxamide C₂₁H₁₅ClN₆O 402.84 g/mol
12 () Thieno[3,4-c]pyrazole 2-(2,4-Dimethylphenyl), (E)-4-((1,3,5-trimethylpyrazol-4-yl)diazenyl)benzamide C₂₆H₂₇N₇OS 485.61 g/mol
4-Bromo analog () Thieno[3,4-c]pyrazole 2-(4-Methylphenyl), 5-oxo, 4-bromobenzamide C₁₈H₁₄BrN₃O₂S 424.30 g/mol
Oxalamide derivative () Thieno[3,4-c]pyrazole 2-Phenyl, 5,5-dioxido, N-(4-methoxybenzyl)oxalamide C₂₁H₂₀N₄O₅S 440.47 g/mol

†Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 4-chloro and sulfone groups enhance polarity compared to non-halogenated analogs like 12 () .
  • Aryl Substitutions : The 2,4-dimethylphenyl group in the target compound and 12 () may improve metabolic stability compared to simpler phenyl groups in 3a () .
  • Sulfone vs. Oxo Groups : The 5,5-dioxido moiety in the target compound and ’s oxalamide derivative likely increase solubility in polar solvents compared to the 5-oxo group in .

Trends :

  • EDCI/HOBt coupling () and SOCl₂ activation () are standard for carboxamide formation. The target compound likely follows similar protocols.
  • Yields for thieno[3,4-c]pyrazole derivatives (e.g., 62% for 12) are moderately lower than pyrazole-based 3a (68%), possibly due to steric hindrance .

Physicochemical Properties

Compound Melting Point (°C) Spectral Data (Key Highlights)
Target Compound Not reported Expected δ ~7.5–8.1 ppm (aromatic H), sulfone-related shifts in ¹³C NMR
3a () 133–135 ¹H NMR: δ 8.12 (s, pyrazole H), 7.61–7.43 (m, aromatic H)
12 () Not reported ¹H NMR: δ 10.22 (s, NH), 7.88–7.12 (m, aromatic H); HRMS: [M+Na]⁺ 508.1892
3e () 172–174 ¹H NMR: δ 12.88 (s, NH in DMSO-d₆), 7.97 (s, pyrazole H)

Insights :

  • Melting Points: Derivatives with halogen substituents (e.g., 3e, mp 172–174°C) exhibit higher melting points than non-halogenated analogs (3a, mp 133–135°C), suggesting stronger intermolecular interactions .
  • NMR Shifts : The target compound’s 4-chloro and sulfone groups would downfield-shift adjacent protons, similar to 3e’s NH peak at δ 12.88 in DMSO .

Functional Group Impact on Bioactivity (Inferred)

While biological data are absent in the evidence, structural trends suggest:

  • Chloro/Bromo Substituents: May enhance binding to hydrophobic pockets in biological targets compared to methoxy or cyano groups .
  • Sulfone Moieties : Could improve metabolic stability and solubility, critical for pharmacokinetics .

Q & A

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

  • Methodology : Replace homogeneous acids (e.g., HCl) with solid acid catalysts (e.g., zeolites, sulfonated silica). Monitor reaction efficiency via GC-MS. For example, silica-supported acetic acid reduced purification steps in similar syntheses .

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